molecular formula C20H18O8 B13388333 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid

2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid

Cat. No.: B13388333
M. Wt: 386.4 g/mol
InChI Key: DBFHECNVJVVMCR-UHFFFAOYSA-N
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Description

2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid is a succinic acid derivative esterified with two 2-methylbenzoyl groups at the 2- and 3-positions. For instance, the (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid (CAS 32634-68-7) shares a similar backbone but differs in the substituent position (4-methyl vs. 2-methyl) . The molecular formula of the 4-methyl analog is C20H18O8, with a molecular weight of 386.35 g/mol and a purity of 98% in commercial preparations . The 2-methyl variant is expected to exhibit distinct physicochemical properties due to steric and electronic effects of the ortho-methyl groups, such as altered lipophilicity and solubility .

This compound is structurally related to dibenzoyltartaric acids (e.g., (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, CAS 2743-38-6), which are used as chiral resolving agents in pharmaceuticals .

Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

2,3-bis[(2-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H18O8/c1-11-7-3-5-9-13(11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)

InChI Key

DBFHECNVJVVMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2C)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

Property Description
IUPAC Name 2,3-Dihydroxy-2,3-bis(2-methylbenzoyl)butanedioic acid
Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
CAS Number Not universally assigned; related derivatives have CAS 71607-32-4
Structural Features Two 2-methylbenzoyl ester groups esterified at C2 and C3 of butanedioic acid backbone
Stereochemistry Typically synthesized as specific stereoisomers (e.g., (2R,3R), (2S,3S))

The compound contains two ester linkages formed between hydroxyl groups on the butanedioic acid and 2-methylbenzoyl moieties, resulting in a diester with chiral centers at C2 and C3.

Preparation Methods

General Synthetic Strategy

The preparation of 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid primarily involves the esterification of a dihydroxybutanedioic acid (such as tartaric acid or succinic acid derivatives) with 2-methylbenzoyl chloride or 2-methylbenzoic acid derivatives under acidic or basic catalysis.

The key steps include:

  • Activation of the carboxylic acid or hydroxyl groups to enable ester bond formation.
  • Use of acid chlorides (2-methylbenzoyl chloride) for efficient acylation.
  • Control of stereochemistry during esterification to obtain the desired isomer.
  • Purification by crystallization or chromatography to achieve high purity.

Detailed Synthetic Routes

Esterification Using 2-Methylbenzoyl Chloride
  • Reagents: 2,3-Dihydroxybutanedioic acid (tartaric acid or succinic acid derivative), 2-methylbenzoyl chloride, base (pyridine or triethylamine), organic solvent (dichloromethane or toluene).
  • Procedure: The dihydroxy acid is dissolved in an organic solvent, and a base is added to neutralize the hydrochloric acid generated during the reaction. 2-methylbenzoyl chloride is added dropwise under stirring, typically at low temperature to room temperature. The mixture is then refluxed to complete the esterification.
  • Reaction Conditions: Reflux for several hours (4–12 h), inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Purification: The reaction mixture is washed with aqueous acid and base to remove impurities, followed by drying and recrystallization.
Esterification Using 2-Methylbenzoic Acid
  • Reagents: 2,3-Dihydroxybutanedioic acid, 2-methylbenzoic acid, dehydrating agents (e.g., DCC - dicyclohexylcarbodiimide), catalysts such as DMAP (4-dimethylaminopyridine).
  • Procedure: The dihydroxy acid and 2-methylbenzoic acid are reacted in the presence of DCC and DMAP in an organic solvent (e.g., dichloromethane) at room temperature. The reaction proceeds via activation of the carboxyl group of 2-methylbenzoic acid, facilitating ester bond formation.
  • Reaction Conditions: Room temperature, 12–24 hours.
  • Purification: Filtration to remove dicyclohexylurea byproduct, solvent evaporation, and chromatographic purification.

Industrial Production Methods

  • Continuous Flow Reactors: Industrial synthesis often employs continuous flow microreactor technology to optimize reaction parameters such as temperature, residence time, and reagent ratios, improving yield and product consistency.
  • Automated Reagent Addition: Automated systems precisely control the addition of reagents, minimizing side reactions.
  • Purification: Large-scale crystallization and chromatographic methods are used to isolate the pure compound.

Reaction Conditions and Optimization

Key Parameters Affecting Yield and Purity

Parameter Optimal Range Effect on Reaction
Temperature 25–80 °C (depending on method) Higher temps increase reaction rate but may cause side reactions
Solvent Dichloromethane, Toluene Good solubility and inertness
Base Pyridine, Triethylamine Neutralizes HCl, promotes esterification
Reaction Time 4–24 hours Ensures complete conversion
Molar Ratios Acid chloride:diol = 2:1 Ensures full esterification

Flow Chemistry Parameters

Parameter Optimal Range Impact on Yield and Purity
Residence Time 10–15 minutes Maximizes conversion, minimizes byproducts
Temperature 25–30 °C Reduces degradation of sensitive esters
Solvent Ratio (H₂O:EtOH) 3:1 Enhances solubility and reaction kinetics

Analytical and Purification Techniques

  • Chromatography: High-performance liquid chromatography (HPLC) and flash column chromatography are used for purification and stereoisomer separation.
  • Crystallization: Recrystallization from suitable solvents (ethyl acetate, ethanol) to obtain pure crystalline product.
  • Spectroscopic Analysis: NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry confirm structure and purity.
  • Chiral Analysis: Optical rotation and chiral chromatography verify stereochemical integrity.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Limitations
Acid Chloride Esterification 2-methylbenzoyl chloride, base (pyridine) Reflux in DCM/toluene, 4–12 h High yield, straightforward Requires handling corrosive acid chlorides
DCC/DMAP Coupling 2-methylbenzoic acid, DCC, DMAP Room temp, 12–24 h Mild conditions, no acid chlorides Longer reaction time, byproduct removal needed
Continuous Flow Synthesis Same as above, in flow reactor Controlled temp & time High reproducibility, scalable Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methylbenzoic acid and butanedioic acid derivatives.

    Reduction: Formation of 2-methylbenzyl alcohol and butanediol derivatives.

    Substitution: Formation of various substituted butanedioic acid derivatives depending on the nucleophile used.

Scientific Research Applications

It appears the query contains a typo. The correct name of the chemical is likely 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, not 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid. The following information is based on the assumption that the user is asking about the applications of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid.

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a chemical compound with various applications in scientific research and industry. Its scientific applications include uses in chemistry and biology. It is also known as (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid and has the molecular formula C20H18O8 with a molecular weight of 386.35 g/mol.

Scientific Research Applications

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a synthetic reagent useful in the preparation of various organic compounds. It is also utilized in studying enzyme mechanisms and metabolic pathways.

Applications in Biochemistry

  • Enzyme Interaction Studies Researchers use 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid to explore how enzymes interact with different substrates, which gives insight into enzyme specificity and activity.
  • Chiral Recognition Mechanisms The compound helps to elucidate chiral recognition mechanisms in biological systems, which is fundamental for understanding drug interactions at the molecular level.

Chemical Reactions

  • Oxidation This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reduction reactions can convert the ester groups into alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
  • Substitution Nucleophilic substitution reactions can replace the ester groups with other functional groups. Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Industrial Applications

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid has uses in industrial processes that require chiral compounds.

Industrial Uses

  • Chiral Catalysts In industrial chemistry, 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid acts as a chiral catalyst for large-scale syntheses of pharmaceuticals and agrochemicals.
  • Sustainable Practices Its use contributes to more sustainable chemical processes by enabling the efficient production of enantiomerically pure substances with reduced waste.

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid may exhibit several key activities:

  • Antitumor Activity Compounds with similar structures have shown potential in inhibiting tumor cell growth.
  • Antimicrobial Properties The presence of aromatic groups often correlates with antimicrobial activity. Studies have indicated that compounds with similar functionalities can inhibit the growth of bacteria such as Staphylococcus epidermidis.
  • Antioxidative Effects Many compounds containing aromatic moieties exhibit antioxidative properties, which can protect cells from oxidative stress.

Mechanism of Action

The mechanism of action of 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release 2-methylbenzoic acid, which may interact with enzymes or receptors in biological systems. The compound’s structure allows it to participate in various chemical reactions, influencing its activity and applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid 2-methylbenzoyl Likely C20H18O8 ~386.35* Higher lipophilicity (predicted)
(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid 4-methylbenzoyl C20H18O8 386.35 Pharmaceutical intermediate (USDMF listed)
(2R,3R)-2,3-Bis(benzoyloxy)butanedioic acid Benzoyl C18H14O8 358.30 Chiral resolution agent
Chicoric acid (dicaffeoyltartaric acid) 3,4-dihydroxycinnamoyl C22H18O12 474.40 Antimicrobial, PLA2 inhibitor

*Estimated based on 4-methyl analog.

Key Observations:

Substituent Position and Lipophilicity :

  • The 2-methylbenzoyl groups in the target compound likely increase lipophilicity compared to the unsubstituted benzoyl analog (C18H14O8, MW 358.30) due to the methyl group’s hydrophobic contribution . However, this lipophilicity is lower than chicoric acid (C22H18O12), which has polar hydroxyl groups enhancing water solubility .
  • The 4-methyl isomer (C20H18O8) is registered in Drug Master Files (DMFs), indicating regulatory acceptance for pharmaceutical use .

Biological Activity: Chicoric acid, a caffeoyl-substituted analog, demonstrates antimicrobial and anti-venom activity by binding phospholipase A2 (PLA2) .

Stereochemical Considerations :

  • The (2S,3S) and (2R,3R) configurations in analogs like dibenzoyltartaric acid (CAS 2743-38-6) are crucial for chiral resolution in drug synthesis . The stereochemistry of 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid may similarly influence its interactions in biological or synthetic systems.

Industrial and Pharmaceutical Relevance

  • Di-p-toluoyl-D-tartaric acid (4-methylbenzoyl analog) is manufactured under Good Manufacturing Practices (GMP) and complies with USDMF standards, emphasizing its role in API production .
  • In contrast, the benzoyl-substituted analog (CAS 2743-38-6) is used as a reference standard in quality control .
  • Safety data for related compounds (e.g., 2,2-bis(hydroxymethyl)butanoic acid) highlight standard precautions for handling carboxylic acids, including respiratory protection and medical consultation upon exposure .

Physicochemical Properties and Stability

  • pKa and Solubility: The antimicrobial efficacy of phenolic acids correlates with pKa and lipophilicity . While the target compound’s pKa is unspecified, its ester groups and methyl substituents likely lower water solubility compared to chicoric acid, which has six hydroxyl groups .
  • Thermal Stability : The 4-methyl analog has a melting point of 166–171°C , suggesting similar thermal resilience for the 2-methyl variant.

Biological Activity

2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid is a chemical compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features two 2-methylbenzoyl ester groups attached to a butanedioic acid backbone, contributing to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H18O8
  • Molecular Weight : 386.35 g/mol
  • CAS Number : 32634-66-5

The compound exhibits a symmetrical arrangement with two identical substituents, which enhances its chemical reactivity and biological interactions.

Biological Activities

Research indicates that 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid exhibits various biological activities:

  • Antimicrobial Properties :
    • Studies have shown that derivatives of this compound can inhibit the growth of various microorganisms, including bacteria and fungi. The presence of the 2-methylbenzoyl groups enhances its efficacy against microbial strains by disrupting cell membrane integrity and inhibiting essential metabolic pathways.
  • Mechanism of Action :
    • The compound's antimicrobial activity is primarily attributed to its ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death. Additionally, it may interfere with key enzymatic processes within the microorganisms .
  • Potential Therapeutic Applications :
    • Given its antimicrobial properties, 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid has potential applications in the development of new antibiotics and antifungal agents. Its ability to act against resistant strains makes it a candidate for further pharmacological exploration.

Case Studies

Several studies have highlighted the biological activity of 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option.
  • In Vitro Studies : In vitro assays showed that the compound effectively inhibited fungal growth in species such as Candida albicans, with results indicating a dose-dependent response .

Comparative Analysis

To understand the uniqueness of 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid in comparison to structurally similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acidC20H18O8Similar structure with different substituents
2,3-Bis[(phenyl)oxy]butanedioic acidC20H18O8Phenyl groups instead of methylbenzoyl
2,3-Bis((2-methylbenzoyl)oxy)succinic acidC12H14O6Shorter carbon chain; similar ester functionalities

The distinct presence of the 2-methylbenzoyl groups in 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid contributes to its unique sterics and electronic characteristics compared to its analogs.

Q & A

Basic: What are the key synthetic strategies for preparing 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves esterification of tartaric acid derivatives with 2-methylbenzoyl chloride. A two-step approach is recommended:

Activation of tartaric acid : Use a dehydrating agent (e.g., thionyl chloride) to generate the reactive diacid chloride intermediate.

Esterification : React the diacid chloride with 2-methylbenzoyloxy groups under controlled basic conditions (e.g., pyridine or DMAP as catalysts).
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase).
  • Purify via recrystallization (e.g., ethanol/water mixture) to remove unreacted starting materials .

Basic: Which analytical techniques are critical for confirming the structural integrity of 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid?

Methodological Answer:

  • FTIR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and absence of free hydroxyl groups.
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify ester linkages and aromatic protons (e.g., 2-methylbenzoyl substituents at δ 7.2–7.8 ppm).
  • HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/0.1% formic acid gradient) .

Advanced: How can stereochemical configuration and isomeric purity be resolved for this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with certified reference standards (e.g., Ramipril impurity M in ).
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (requires high-purity crystalline samples).
  • NMR Coupling Constants : Analyze vicinal coupling (J values) in tartaric acid backbone to infer stereochemistry .

Advanced: What methodologies are suitable for assessing environmental and metabolic stability of this compound?

Methodological Answer:

  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–9) at 37°C. Monitor degradation via UPLC-MS over 48 hours.
  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and phase transitions.
  • Ecotoxicity Screening : Use Daphnia magna assays (OECD 202 guidelines) to measure EC₅₀ values, as described for structurally related compounds in .

Basic: What safety protocols are essential for handling 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • First Aid :
    • Skin Contact : Wash immediately with soap/water for 15 minutes ().
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated organic waste containers .

Advanced: How can researchers address impurity profiling and quantification in pharmaceutical-grade batches?

Methodological Answer:

  • Impurity Identification : Use HPLC-MS with electrospray ionization (ESI+) to detect trace byproducts (e.g., mono-ester derivatives or hydrolyzed intermediates).
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), LOD/LOQ (≤0.1%), and precision (RSD <2%).
  • Reference Standards : Cross-validate with certified impurities like Ramipril-related compounds ( ) .

Advanced: What computational approaches predict the reactivity and binding affinity of this compound in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., esterases or proteases).
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability and toxicity profiles .

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